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molecular formula C10H22O2Si B142182 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one CAS No. 120591-36-8

4-[(tert-Butyldimethylsilyl)oxy]butan-2-one

Cat. No. B142182
M. Wt: 202.37 g/mol
InChI Key: FNQOZVBPYZGHNO-UHFFFAOYSA-N
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Patent
US07910595B2

Procedure details

4-Hydroxybutan-2-one (1.0 g, 11.35 mmol), imidazole (1.16 g, 17 mmol) in DMF (15 ml) was reacted with tert-butyldimethylsilyl chloride (1.7 g, 11.35 mmol) for three hours at room temperature. The reaction was partitioned with ether and water. The aqueous phase was extracted several times with ether. The combined organics were washed several times with water then dried over magnesium sulfate and concentrated in vacuo to give the title compound as a clear oil (2.16 g, 94%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4](=[O:6])[CH3:5].N1C=CN=C1.[Si:12](Cl)([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13]>CN(C=O)C>[Si:12]([O:1][CH2:2][CH2:3][C:4](=[O:6])[CH3:5])([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCCC(C)=O
Name
Quantity
1.16 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1.7 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned with ether and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted several times with ether
WASH
Type
WASH
Details
The combined organics were washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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